molecular formula C21H14Cl2N2O2 B187741 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5709-01-3

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B187741
CAS RN: 5709-01-3
M. Wt: 397.2 g/mol
InChI Key: XQGJWBXDMTVZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA has shown promise in preclinical studies as a potent anti-tumor agent, and its mechanism of action has been the subject of extensive research.

Mechanism Of Action

The mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is complex and not fully understood. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is thought to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor cells. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.

Biochemical And Physiological Effects

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.

Advantages And Limitations For Lab Experiments

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages as a research tool. It is a potent anti-tumor agent and has been shown to enhance the effectiveness of chemotherapy and radiation therapy. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to the use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have toxic effects in some animal models, which may limit its use in certain experiments. Additionally, the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to further elucidate the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, which may lead to the development of more effective cancer treatments. Another area of research is to investigate the potential use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in combination with other anti-cancer agents, such as immunotherapies and targeted therapies. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in humans.

Synthesis Methods

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a multi-step process, which involves the reaction of 2-chloronicotinic acid with 3-methylphenylamine to form an intermediate. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.

Scientific Research Applications

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

properties

CAS RN

5709-01-3

Product Name

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-4-2-5-13(10-12)21-25-17-11-14(8-9-18(17)27-21)24-20(26)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26)

InChI Key

XQGJWBXDMTVZDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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